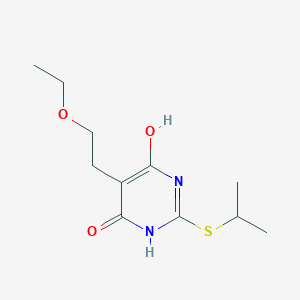
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one in lab experiments is its high solubility in water and organic solvents. This makes it easier to prepare solutions for in vitro studies. However, one of the limitations is its low stability in acidic conditions, which can affect the accuracy of the results.
Future Directions
There are several potential future directions for research on 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of this compound in vivo. Another potential area of research is its use as a tool for studying the NF-κB pathway and its role in the inflammatory response.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichloro-5-(2-ethoxyethyl)pyrimidine with sodium thiomethoxide in the presence of propan-2-ol. This reaction yields the desired compound in good yields.
Scientific Research Applications
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-6-5-8-9(14)12-11(13-10(8)15)17-7(2)3/h7H,4-6H2,1-3H3,(H2,12,13,14,15) |
InChI Key |
WAEPVSVROUGLCZ-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
Canonical SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
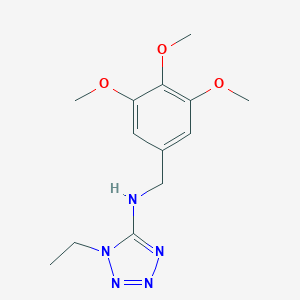
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)
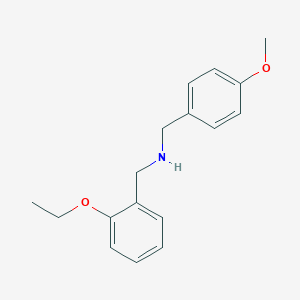
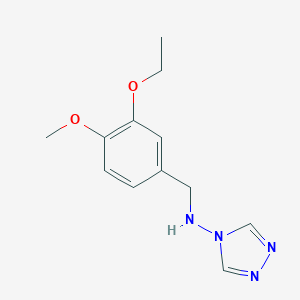
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
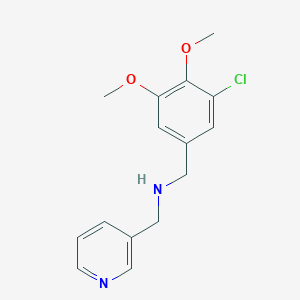
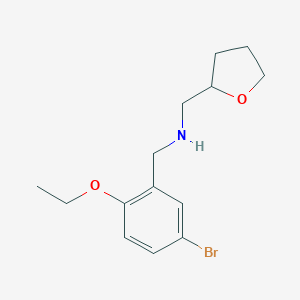
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)